molecular formula C10H13NOS B13604262 3-(2-(Methylthio)phenoxy)azetidine

3-(2-(Methylthio)phenoxy)azetidine

Cat. No.: B13604262
M. Wt: 195.28 g/mol
InChI Key: ASLLNABIQANKBK-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)phenoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group bearing a methylthio (-SMe) moiety at the ortho position. The azetidine core imparts conformational rigidity, while the methylthio group introduces electron-donating and lipophilic characteristics. Such structural features are critical in medicinal chemistry, where azetidines often serve as bioisosteres for piperidines or pyrrolidines to optimize pharmacokinetic properties.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-(2-methylsulfanylphenoxy)azetidine

InChI

InChI=1S/C10H13NOS/c1-13-10-5-3-2-4-9(10)12-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

ASLLNABIQANKBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)phenoxy)azetidine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)phenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(Methylthio)phenoxy)azetidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)phenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-(Methylthio)phenoxy)azetidine with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenoxy Ring) Molecular Weight (g/mol) LogD<sup>a</sup> (pH 5.5) H-Bond Donors H-Bond Acceptors Key Properties/Applications
This compound 2-SMe ~197.27<sup>b</sup> ~2.1<sup>c</sup> 1 2 Potential intermediate for pharmaceuticals
3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine 2-Br, 4-sec-butyl 284.19 2.5<sup>d</sup> 1 2 Higher lipophilicity (bromo, alkyl)
3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine 2-NO₂, 4-CF₃ 262.19 1.8<sup>e</sup> 1 5 Electron-withdrawing groups; irritant
3-[4-(Trifluoromethyl)phenoxy]azetidine 4-CF₃ 217.19 2.3<sup>f</sup> 1 2 Enhanced metabolic stability
3-(3-Methylphenoxy)azetidine hydrochloride 3-Me 185.68 1.2<sup>g</sup> 1 2 Improved water solubility (HCl salt)

<sup>a</sup>LogD values estimated using fragment-based methods where experimental data is unavailable. <sup>b</sup>Calculated based on molecular formula C₁₀H₁₃NOS. <sup>c</sup>Estimated higher lipophilicity due to -SMe vs. -CF₃ or -NO₂. <sup>d</sup>From . <sup>e</sup>Lower LogD due to polar nitro group. <sup>f</sup>From . <sup>g</sup>Estimated for free base; hydrochloride salt reduces LogD.

Key Findings:

Substituent Electronic Effects: The methylthio (-SMe) group in the target compound donates electron density via sulfur’s lone pairs, contrasting with electron-withdrawing groups like -NO₂ or -CF₃ in analogs. This difference may enhance nucleophilic aromatic substitution reactivity in the target compound. Trifluoromethyl (-CF₃) substituents increase metabolic stability and lipophilicity, making such derivatives suitable for CNS-targeting drugs.

Lipophilicity and Solubility: The target compound’s estimated LogD (~2.1) suggests moderate lipophilicity, comparable to 3-[4-(trifluoromethyl)phenoxy]azetidine (LogD 2.3). However, hydrochloride salts (e.g., 3-(3-methylphenoxy)azetidine HCl) exhibit improved aqueous solubility.

Synthetic Utility: this compound may serve as a precursor for Elafibranor intermediates, analogous to 4-(methylthio)phenyl-containing compounds used in peroxisome proliferator-activated receptor (PPAR) agonist synthesis.

Safety Profiles: Nitro-substituted derivatives (e.g., 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine) are classified as irritants, whereas methylthio or trifluoromethyl analogs lack explicit hazard data in the evidence.

Biological Activity

3-(2-(Methylthio)phenoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenoxy group and a methylthio group. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can act as small-molecule inhibitors in various cancer pathways. The mechanism of action often involves the inhibition of specific enzymes, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDEnzyme inhibition
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamideMDA-MB-231 (triple-negative breast cancer)23-33Tubulin destabilization
Azetidine derivativesHepG2 (liver cancer)TBDApoptosis induction

The predominant mechanism of action for azetidine derivatives involves their interaction with tubulin, a protein critical for cell division. Compounds have been shown to inhibit tubulin polymerization, which disrupts mitotic processes in cancer cells . Additionally, flow cytometry analyses have revealed that these compounds can induce cell cycle arrest and apoptosis in treated cells .

Case Studies

Several studies have investigated the biological activity of azetidine derivatives:

  • In Vitro Studies : A series of azetidinone compounds were synthesized and tested for antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231. These studies demonstrated significant cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .
  • Mechanistic Studies : Research has focused on understanding how these compounds interact at the molecular level. For example, the binding affinity to tubulin was assessed using fluorescence spectroscopy, revealing that certain azetidine derivatives bind effectively to the colchicine site on tubulin .

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